cis-Rubixanthin
CAS No.: 29558-16-5
Cat. No.: VC18510554
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29558-16-5 |
|---|---|
| Molecular Formula | C40H56O |
| Molecular Weight | 552.9 g/mol |
| IUPAC Name | 4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
| Standard InChI | InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
| Standard InChI Key | ABTRFGSPYXCGMR-HNNISBQLSA-N |
| Isomeric SMILES | CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |
| Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |
Introduction
Chemical Structure and Isomerization
Molecular Characteristics
cis-Rubixanthin has the molecular formula C₄₀H₅₆O and a molar mass of 552.9 g/mol . Its structure includes a conjugated polyene chain with 11 double bonds, one of which adopts a cis configuration (typically at the 5′ position) . The hydroxyl group at C-3 enhances its polarity compared to non-oxygenated carotenoids like β-carotene .
Table 1: Structural Comparison of Rubixanthin Isomers
| Property | cis-Rubixanthin | all-trans-Rubixanthin |
|---|---|---|
| Double Bond Configuration | 5′Z | All-E |
| λₘₐₓ (in acetone) | 462 nm | 462 nm |
| Melting Point | 160°C | 165°C |
| Antioxidant Capacity | 140.8 mmol TE/100g | 120.3 mmol TE/100g |
Isomerization Dynamics
Exposure to light induces cis-trans isomerization. NMR studies of Rosa rugosa hips revealed that sunlight converts all-trans-rubixanthin into the 5′Z isomer, evidenced by new proton signals at 5.17 ppm (cis-CH) and 2.24 ppm (adjacent CH₂) . This photoisomerization is reversible under dark conditions but stabilizes the cis form in vivo due to enzymatic regulation .
Biosynthesis and Enzymatic Regulation
Carotenoid Isomerase (CRTISO)
The enzyme carotenoid isomerase (CRTISO) catalyzes cis-to-trans isomerization during carotenoid biosynthesis. In tangerine tomato mutants, CRTISO loss-of-function mutations result in prolycopene (7Z,9Z,7′Z,9′Z-tetra-cis-lycopene) accumulation, highlighting its role in desaturation . Similarly, Calendula officinalis mutants with defective CRTISO show elevated cis-rubixanthin levels, altering petal color from yellow to orange .
Table 2: CRTISO Mutant Phenotypes in Plants
| Plant Species | CRTISO Mutation | Carotenoid Profile | Phenotype |
|---|---|---|---|
| Solanum lycopersicum | 282 bp deletion | Prolycopene (cis) ↑ | Orange fruit |
| Calendula officinalis | Loss-of-function | cis-Rubixanthin ↑ | Orange petals |
Oxidative Modifications
cis-Rubixanthin undergoes oxidation to form epoxy and carbonyl derivatives. Potassium permanganate (KMnO₄) oxidizes the C-5′ double bond, yielding 5,6-epoxy derivatives, while sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols. These reactions are critical for synthesizing bioactive analogs for pharmaceutical studies .
Biological Activity and Health Implications
Antioxidant Mechanisms
cis-Rubixanthin quenches singlet oxygen (¹O₂) and scavenges reactive oxygen species (ROS) via its conjugated double bonds . In vitro assays demonstrate a DPPH radical scavenging capacity of 140.8 mmol TE/100g, surpassing α-tocopherol. This activity mitigates lipid peroxidation in human cell lines, reducing oxidative stress markers by 40–60% .
Photoprotection in Plants
In Gazania rigens, cis-rubixanthin stabilizes photosynthetic membranes under high-light stress. Its cis configuration enhances membrane fluidity, preventing chlorophyll degradation . Comparative studies show that cis-rubixanthin-rich cultivars exhibit 30% higher photosynthetic efficiency under UV exposure .
Industrial Applications and Regulatory Status
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